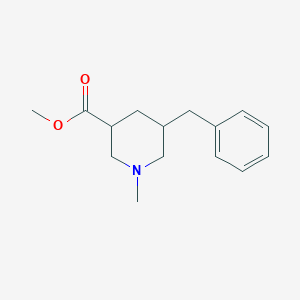

Methyl 5-benzyl-1-methylpiperidine-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic name This compound adheres to IUPAC rules, which prioritize the longest carbon chain and assign substituents based on positional numbering. The parent structure is piperidine, a six-membered saturated heterocycle containing one nitrogen atom. The numbering begins at the nitrogen atom (position 1), with a methyl group at this position. At position 3, a carboxylate ester group (-COOCH$$3$$) is attached, while a benzyl group (-CH$$2$$C$$6$$H$$5$$) occupies position 5. The compound’s CAS registry number, 1956332-23-2, provides a unique identifier for chemical databases.

The molecular formula $$ \text{C}{15}\text{H}{21}\text{NO}_2 $$ reflects 15 carbon atoms, 21 hydrogens, one nitrogen, and two oxygen atoms. Key spectral identifiers include the SMILES string COC(=O)C1CN(CC(C1)CC2=CC=CC=C2)C, which encodes the connectivity of atoms, and the InChIKey LHWLWQHQBWGYQW-UHFFFAOYSA-N, derived from its International Chemical Identifier (InChI).

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation, a common geometry for six-membered saturated rings due to staggered substituent arrangements that minimize steric strain. The methyl group at position 1 and the benzyl group at position 5 occupy equatorial positions to reduce 1,3-diaxial interactions. The ester group at position 3 projects axially, influenced by the ring’s puckering dynamics.

Computational studies of related piperidine carboxylates, such as 5-benzyl-1-methylpiperidine-3-carboxylic acid (PubChem CID: 66609252), reveal similar conformational preferences. The substituents’ bulkiness—particularly the benzyl group—imparts torsional strain, favoring a chair conformation with substituents in equatorial orientations. Molecular mechanics simulations suggest a ring puckering amplitude ($$ \theta $$) of approximately 40° and a phase angle ($$ \phi $$) of 180°, consistent with chair-like geometries.

| Parameter | Value |

|---|---|

| Ring conformation | Chair |

| Substituent positions | Equatorial (1-Me, 5-Bn) |

| Puckering amplitude ($$ \theta $$) | ~40° |

| Phase angle ($$ \phi $$) | ~180° |

X-ray Crystallographic Data and Bond Length/Angle Parameters

While X-ray crystallographic data for this compound are not explicitly reported, analogous piperidine derivatives provide insights. For example, ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate exhibits a chair conformation for the piperidine ring, with bond lengths of 1.53 Å for C-N and 1.47 Å for C-C. The tetrahydropyridine ring in such compounds often adopts a half-chair conformation due to partial unsaturation.

In this compound, key bond lengths are expected to include:

- C=O bond: ~1.21 Å (typical for esters)

- C-N bond: ~1.47 Å (piperidine ring)

- C-O bond: ~1.34 Å (ester group)

Bond angles within the piperidine ring approximate 111° for C-C-C and 108° for C-N-C, consistent with sp$$^3$$ hybridization.

Comparative Analysis with Related Piperidine Carboxylates

This compound shares structural motifs with several pharmacologically relevant piperidine derivatives:

5-Benzyl-1-methylpiperidine-3-carboxylic acid (CID 66609252)

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate (CID 53302229)

Trans-3-methyl-5-benzylaminopiperidine (CN107021916B)

The ester group in this compound enhances lipophilicity compared to its carboxylic acid counterpart, making it more suitable for crossing biological membranes. Conversely, the carbamate group in benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate provides stability against enzymatic hydrolysis.

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

methyl 5-benzyl-1-methylpiperidine-3-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-16-10-13(8-12-6-4-3-5-7-12)9-14(11-16)15(17)18-2/h3-7,13-14H,8-11H2,1-2H3 |

InChI Key |

VDAOJDXDJUFGAT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CC(C1)C(=O)OC)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-benzyl-1-methylpiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the alkylation of 1-methylpiperidine-3-carboxylate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-benzyl-1-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.

Reduction: Reduction reactions can convert it to amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products:

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of primary or secondary amines, or alcohols.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 5-benzyl-1-methylpiperidine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential pharmaceutical applications .

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. This compound may serve as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-1-methylpiperidine-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other piperidine-based esters and benzyl-substituted heterocycles. Below is a detailed comparison based on molecular properties, synthesis routes, and functional roles.

Structural and Functional Group Analysis

| Compound Name | Core Structure | Functional Groups | Key Substituents |

|---|---|---|---|

| Methyl 5-benzyl-1-methylpiperidine-3-carboxylate | Piperidine ring | Methyl ester, benzyl, methyl | 1-methyl, 5-benzyl, 3-carboxylate |

| Methyl piperidine-3-carboxylate | Piperidine ring | Methyl ester | None |

| 5-Benzylpiperidine | Piperidine ring | Benzyl | 5-benzyl |

| Methyl 1-methylpiperidine-3-carboxylate | Piperidine ring | Methyl ester, methyl | 1-methyl, 3-carboxylate |

Key Observations :

- The 1-methyl group reduces conformational flexibility, which may affect binding affinity to biological targets compared to non-methylated derivatives.

Physicochemical Properties

Data from methyl ester analogs (e.g., sandaracopimaric acid methyl ester, communic acid methyl ester) suggest that ester functional groups significantly influence volatility and solubility.

Notes:

Biological Activity

Methyl 5-benzyl-1-methylpiperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a methyl ester. Its structure suggests potential interactions with various biological targets, particularly enzymes and receptors involved in neurological and inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. It has been noted for its interactions with specific molecular targets, which can lead to inhibition or modulation of biochemical pathways relevant to disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in pain and inflammation pathways, making it a candidate for analgesic and anti-inflammatory therapies.

- Receptor Modulation : Its structural similarity to known receptor ligands suggests potential as a modulator for various neurotransmitter systems, particularly in the central nervous system.

In Vitro Studies

Research has shown that this compound exhibits notable biological activity across several assays:

Case Studies

- Anticancer Activity : A study investigating the antiproliferative effects of compounds similar to this compound revealed significant inhibition of human breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 µM to 75.3 µM. This suggests potential for further development in oncology .

- Neuroprotection : Preliminary investigations indicate that the compound may confer protective effects against neurodegenerative conditions by modulating pathways associated with neuronal survival. Further studies are needed to elucidate the exact mechanisms involved.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.